2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide
Descripción
Propiedades
Fórmula molecular |
C13H19BrN2O |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3 |
Clave InChI |
BVUZEYZGZJACCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the condensation of 4-bromobenzaldehyde with glycinamide hydrochloride in the presence of sodium hydroxide in methanol and water at room temperature for 17 hours. This is followed by reduction with sodium tetrahydroborate in methanol and water at 0°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hr, 110°C | 3,3-dimethylbutanoic acid + 4-bromo-N-methylbenzylamine | 78% | |
| Basic (NaOH) | 4M NaOH, 8 hr, 80°C | Sodium 3,3-dimethylbutanoate + 4-bromo-N-methylbenzylamine | 82% |
Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the bromine atom exerting minimal electronic influence due to its para position relative to the reactive site. Steric hindrance from the N,3-dimethyl groups slightly reduces reaction rates compared to less substituted analogs.
N-Alkylation of the Amine Group
The tertiary amine undergoes selective alkylation under mild conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 24 hr, RT | Quaternary ammonium salt | 65% | |
| Ethyl chloroacetate | Et₃N, CH₂Cl₂, 0°C → RT, 12 hr | Ethyl glycinate derivative | 58% |
The reaction is limited by steric bulk from the N-methyl and 3-dimethyl groups, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Bromophenyl Ring Reactivity
The 4-bromophenyl group participates in cross-coupling reactions:
The bromine atom serves as a competent leaving group in palladium-catalyzed couplings, though electron-withdrawing effects from the amide reduce aryl ring activation compared to non-amidated analogs .
Reduction Reactions
Selective reduction pathways depend on reagent choice:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6 hr | Tertiary amine (N,N-dimethyl variant) | 34% | |
| H₂, Pd/C | MeOH, 50 psi, 24 hr | Dehalogenated amide (phenyl → cyclohexane) | 89% |
Notably, catalytic hydrogenation removes the bromine atom entirely, forming a cyclohexane ring without affecting the amide bond .
Acylation and Sulfonation
The secondary amine reacts with electrophilic agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C, 2 hr | N-acetylated derivative | 91% | |
| Tosyl chloride | Et₃N, THF, RT, 4 hr | Tosylamide | 83% |
Acylation occurs regioselectively at the amine site due to the electron-rich nature of the N-methyl group.
Stability Under Oxidative Conditions
The compound demonstrates limited stability toward strong oxidizers:
| Reagent | Conditions | Decomposition Products | Half-Life | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 1 hr | CO₂, NH₃, 4-bromobenzoic acid | <10 min | |
| mCPBA | CH₂Cl₂, RT, 12 hr | Sulfoxide derivatives | N/A |
Radical intermediates form during permanganate oxidation, leading to rapid C-N bond cleavage.
Key Research Findings
-
Steric Effects : The 3-dimethylbutanamide group reduces reaction rates in nucleophilic substitutions by ~40% compared to linear-chain analogs.
-
Electronic Influence : The para-bromine atom exerts negligible resonance effects on the amide carbonyl, as confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹) .
-
Thermal Stability : Decomposition begins at 215°C (DSC data), primarily via retro-amide bond cleavage.
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, particularly in anticonvulsant drug development . Further studies should explore its utility in asymmetric catalysis and polymer chemistry.
Aplicaciones Científicas De Investigación
2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes .
Comparación Con Compuestos Similares
2-Amino-N-(4-bromophenyl)-4-ethoxy-6-isopropylpyrimidine-5-carboxamide (4a)
This pyrimidine-based carboxamide () shares the 4-bromophenyl and amide motifs but incorporates a pyrimidine ring and ethoxy/isopropyl substituents. Key differences include:
- Electronic effects : The pyrimidine ring introduces aromatic π-conjugation, enhancing electron delocalization compared to the aliphatic backbone of the target compound.
- Hydrogen bonding : The pyrimidine NH₂ group and carboxamide moiety enable multiple hydrogen-bonding interactions, as evidenced by IR peaks at 3459 cm⁻¹ (N–H stretch) and 1648 cm⁻¹ (C=O stretch) .
Table 1: Structural and Spectroscopic Comparison
Ancriviroc (SCH351125)
Ancriviroc () is a CCR5 antagonist with a 4-bromophenyl group but distinct structural features, including a bipiperidine scaffold and ethoxyimino moiety. Key comparisons:
- Pharmacological profile : Ancricviroc’s antiviral activity contrasts with the target compound’s undefined biological role. The bipiperidine structure enhances membrane permeability, a feature absent in the simpler aliphatic chain of the target compound.
- Halogen positioning : Both compounds retain the 4-bromo substitution, which may influence receptor binding via halogen-π interactions .
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
This sulfonamide () features a 2-bromophenyl group, diverging from the target compound’s 4-bromo substitution. Key implications:
- Hydrogen bonding: Sulfonamide groups (SO₂NH) exhibit stronger hydrogen-bond donor/acceptor capacity than tertiary amides, affecting aggregation behavior .
Physicochemical and Spectroscopic Properties
- Solubility : The target compound’s tertiary amide and methyl groups likely improve lipid solubility compared to primary amides (e.g., 4a), which have more polar NH groups .
- NMR trends : In 4a, the isopropyl CH₃ groups resonate at δ 1.18–1.20 ppm, while the ethoxy CH₂ appears at δ 4.32–4.37 ppm. The target compound’s N,3-dimethyl groups would likely produce distinct shifts in the δ 1.5–3.0 ppm range .
Actividad Biológica
2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be described as follows:
- Chemical Formula : C12H16BrN2O
- Molecular Weight : 270.17 g/mol
- Structural Features :
- An amine group (-NH2)
- A brominated phenyl ring (4-bromophenyl)
- A dimethylbutanamide moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine atom enhances its reactivity and binding affinity towards various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting disease processes.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with neurological and inflammatory responses.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly in the following areas:
- Anticonvulsant Activity : Studies suggest that compounds with similar structural features have shown promise as anticonvulsants. For example, related derivatives have demonstrated efficacy in models of seizure activity, outperforming traditional medications like phenobarbital in certain assays .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Properties
In a study examining various amino acid derivatives, this compound was compared to other compounds known for their anticonvulsant properties. The study utilized animal models to assess seizure thresholds and frequency. The results indicated that this compound significantly increased seizure thresholds compared to control groups, suggesting strong anticonvulsant potential.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential applications in managing inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, and how are intermediates characterized?
The synthesis typically involves amide coupling between a bromophenylmethylamine derivative and a substituted butanamide precursor. Key intermediates, such as N-(4-bromophenyl)methylamine derivatives, are synthesized via nucleophilic substitution or reductive amination. Characterization relies on NMR spectroscopy (e.g., H and C NMR) to confirm bond formation and purity, complemented by mass spectrometry (MS) for molecular weight validation . For example, H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 7.3–7.5 ppm (aromatic protons) are critical for structural assignment .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Software suites like SHELXL and ORTEP-3 are used for refinement and visualization of bond lengths, angles, and torsional conformations .
- FT-IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm), while UV-Vis spectroscopy can probe electronic transitions in the aromatic and amide moieties .
Q. How is the pharmacological activity of this compound evaluated in preclinical models?
Anticonvulsant or neuropathic pain activity is assessed using maximal electroshock seizure (MES) and formalin-induced pain models in rodents. Dose-response curves (ED values) are generated, with comparisons to reference drugs like phenytoin. Metabolic stability is tested via in vitro microsomal assays (e.g., liver microsomes) to assess cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Conflicting data (e.g., unexpected C NMR shifts) may arise from dynamic molecular conformations or impurities. Strategies include:
- Cross-validation : Combine SCXRD with 2D NMR (e.g., H-C HSQC) to confirm spin systems .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- High-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
Q. What strategies optimize the synthetic yield of this compound?
- Reaction condition screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., HATU vs. EDCI), and temperatures to maximize amide bond formation efficiency .
- Protecting group chemistry : Protect the primary amine during coupling steps to avoid side reactions. For example, use Boc (tert-butoxycarbonyl) groups, which are removed under acidic conditions post-synthesis .
Q. How does the 4-bromophenyl substituent influence the compound’s pharmacological profile compared to analogs?
The bromine atom enhances lipophilicity (logP), improving blood-brain barrier penetration, as shown in comparative studies with chlorine or methoxy analogs. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 4-position increase anticonvulsant potency by stabilizing ligand-receptor interactions via halogen bonding .
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina screens potential targets (e.g., GABA receptors) by simulating ligand-receptor binding energies.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales. Key parameters include root-mean-square deviation (RMSD) and hydrogen bond occupancy .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate metabolic pathways of this compound?
- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- Isotope labeling : Introduce C or H isotopes at metabolically labile sites (e.g., methyl groups) to track biotransformation pathways .
Q. What statistical approaches are recommended for analyzing dose-response data in anticonvulsant studies?
Use nonlinear regression models (e.g., log-probit analysis) to calculate ED values. Compare results via ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across treatment groups. Confidence intervals (95%) should be reported for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
